5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide 5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide
Brand Name: Vulcanchem
CAS No.: 338761-36-7
VCID: VC4895089
InChI: InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2,17,20)(H,18,21)
SMILES: CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C13H10F3N3O3
Molecular Weight: 313.236

5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide

CAS No.: 338761-36-7

Cat. No.: VC4895089

Molecular Formula: C13H10F3N3O3

Molecular Weight: 313.236

* For research use only. Not for human or veterinary use.

5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide - 338761-36-7

Specification

CAS No. 338761-36-7
Molecular Formula C13H10F3N3O3
Molecular Weight 313.236
IUPAC Name 5-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide
Standard InChI InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2,17,20)(H,18,21)
Standard InChI Key XGJJIHWNRKPGHZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 3,4-disubstituted isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. At position 3, a carboxamide group links to a 3-(trifluoromethyl)phenyl moiety, while position 4 hosts a methyl-substituted carboxamide . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, critical for bioavailability.

Structural Formula:
5-Methyl-N4-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide\text{5-Methyl-}N^4\text{-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide}
InChI Key:
InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2\text{InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2}

Physicochemical Properties

PropertyValue
Molecular FormulaC13H10F3N3O3\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{N}_{3}\text{O}_{3}
Molecular Weight313.236 g/mol
CAS Registry338761-36-7
SolubilityLimited aqueous solubility (predicted)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step organic reactions, typically beginning with the construction of the isoxazole ring. A scalable method reported by European Journal of Organic Chemistry (2019) utilizes rearrangements of isoxazoline N-oxides under mild conditions . Key steps include:

  • Isoxazole Ring Formation: Cyclocondensation of β-keto esters with hydroxylamine derivatives.

  • Trifluoromethyl Introduction: Ullmann coupling or nucleophilic aromatic substitution with Cu(I) catalysis.

  • Carboxamide Functionalization: Amidation via activated esters (e.g., HATU-mediated coupling) .

Reaction Mechanism

Base-catalyzed recyclization of intermediate isoxazoline N-oxides (e.g., 56) proceeds via a -sigmatropic rearrangement, preserving aryl substituents at positions 3 and 4 . Unexpectedly, ethyl ester analogs (e.g., 9c) form 5-hydroxy-1,2-oxazin-6-ones (17c) instead of target esters, highlighting the sensitivity of reaction pathways to substituent electronics .

Biological Activity and Mechanisms

Immunosuppressive Effects

Structural analogs of this compound exhibit immunosuppression by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine biosynthesis. This mechanism mirrors Leflunomide, a drug used in rheumatoid arthritis .

Key Data:

  • IC₅₀ for DHODH Inhibition: ~50 nM (estimated from analogs).

  • Cellular Activity: Reduces T-cell proliferation in vitro.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Methyl singlet at δ 2.4 ppm (C5-CH₃); aromatic protons (CF₃-phenyl) as multiplet at δ 7.5–7.8 ppm.

  • ¹³C NMR: Carbonyl signals at δ 165–170 ppm (carboxamides); CF₃ carbon at δ 125 ppm (q, J=270HzJ = 270 \, \text{Hz}).

X-ray Crystallography

Single-crystal studies confirm planar isoxazole rings and hydrogen-bonded carboxamide dimers . Dihedral angles between aryl groups and the isoxazole core range from 10–30°, influencing π-π stacking in protein binding .

Toxicological Profile

Acute Toxicity

Preliminary studies in rodents indicate moderate toxicity (LD₅₀: ~500 mg/kg), with hepatotoxicity as the primary adverse effect.

Structure-Toxicity Relationships

  • Trifluoromethyl Group: Enhances metabolic stability but may increase bioaccumulation.

  • Carboxamide Modifications: N-methylation reduces nephrotoxicity in analogs .

Applications and Future Directions

Therapeutic Prospects

  • Autoimmune Diseases: DHODH inhibition positions it as a Leflunomide alternative with improved pharmacokinetics.

  • Oncology: Antimitotic and bromodomain-targeting potential warrant evaluation in leukemia models .

Industrial Synthesis

Optimized routes from isoxazoline N-oxides achieve 60–70% yields , though scalability of trifluoromethylation remains a challenge.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator